molecular formula C7H11ClN2O B6240851 4-methoxy-3-methylpyridin-2-amine hydrochloride CAS No. 2408972-63-2

4-methoxy-3-methylpyridin-2-amine hydrochloride

Cat. No.: B6240851
CAS No.: 2408972-63-2
M. Wt: 174.63 g/mol
InChI Key: ZQQUHYXORGMFGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-3-methylpyridin-2-amine hydrochloride is a chemical compound with the molecular formula C7H10N2O·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methylpyridin-2-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-methoxy-3-methylpyridine.

    Amination: The 4-methoxy-3-methylpyridine undergoes an amination reaction with ammonia or an amine source under suitable conditions to introduce the amino group at the 2-position.

    Hydrochloride Formation: The resulting 4-methoxy-3-methylpyridin-2-amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized for large-scale production, including temperature control, pressure regulation, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-methylpyridin-2-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: N-oxides of 4-methoxy-3-methylpyridin-2-amine.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

4-methoxy-3-methylpyridin-2-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-3-methylpyridin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amino groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-3-methylpyridine: Lacks the amino group, making it less reactive in certain biological contexts.

    3-methylpyridin-2-amine: Lacks the methoxy group, affecting its solubility and reactivity.

    4-methoxypyridin-2-amine: Lacks the methyl group, which can influence its steric properties and reactivity.

Uniqueness

4-methoxy-3-methylpyridin-2-amine hydrochloride is unique due to the presence of both methoxy and amino groups, which confer specific chemical and biological properties

Properties

CAS No.

2408972-63-2

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

IUPAC Name

4-methoxy-3-methylpyridin-2-amine;hydrochloride

InChI

InChI=1S/C7H10N2O.ClH/c1-5-6(10-2)3-4-9-7(5)8;/h3-4H,1-2H3,(H2,8,9);1H

InChI Key

ZQQUHYXORGMFGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1N)OC.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.